molecular formula C17H14F5NO2 B2697886 N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-21-5

N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2697886
CAS No.: 338792-21-5
M. Wt: 359.296
InChI Key: VAOMJZXZOUDFRW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound belonging to the class of acetamide derivatives. This chemical features a difluoroacetamide core bridging a 2,4-dimethylaniline moiety and a 3-(trifluoromethyl)phenoxy group. The presence of multiple fluorine atoms is a critical structural feature, as it is known to enhance the lipophilicity, metabolic stability, and bioavailability of research compounds, making them more suitable for pharmacological investigations . Acetamide derivatives are a significant area of focus in scientific research due to their diverse biological activities. Compounds within this class have been extensively studied as key intermediates or core structures in the development of therapeutic agents . For instance, various acetamide derivatives have been identified as potent inhibitors for specific enzymatic targets, such as InhA in tuberculosis research . Other studies highlight their role as modulators of ion channels, including investigational compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein . Furthermore, research into pyrazole acetamide derivatives has shown their potential as antagonists for purinergic receptors like P2X7, which is a target in inflammation and immunology studies . The specific arrangement of the dimethylphenyl and trifluoromethylphenoxy substituents in this compound suggests it is a valuable chemical building block for medicinal chemistry programs. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target, or as a key intermediate in the synthesis of more complex molecules for high-throughput screening . Researchers can leverage this compound in exploring new therapeutic areas, including antimicrobial, anti-inflammatory, or metabolic disease research. This product is intended for laboratory research use only and is not classified as a drug, medicine, or cosmetic. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO2/c1-10-6-7-14(11(2)8-10)23-15(24)17(21,22)25-13-5-3-4-12(9-13)16(18,19)20/h3-9H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOMJZXZOUDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound with potential applications in various biological contexts. Its structure suggests that it may exhibit significant biological activity due to the presence of fluorinated groups and specific phenyl substitutions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C14H12F5NO2
  • Molecular Weight : 303.24 g/mol

The presence of multiple fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that fluorinated phenyl derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A related compound demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that structural features such as dimethyl substitution on the phenyl ring are critical for cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is often associated with increased antimicrobial potency.

  • Research Findings : Compounds with similar trifluoromethyl substitutions have been reported to exhibit enhanced antibacterial activity through disruption of bacterial cell membranes .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways:

  • Inhibition of Enzymatic Activity : Fluorinated compounds often act as enzyme inhibitors by mimicking substrate structures.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

Research Findings Summary

StudyFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity in A-431 and Jurkat cells with IC50 < 10 µM
Antimicrobial ActivityRelated compounds showed efficacy against Gram-positive and Gram-negative bacteria
Mechanism InsightsPotential inhibition of key enzymes and disruption of cellular membranes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
A54956.88%

These findings suggest that modifications in the phenyl and fluorinated groups can enhance the compound's efficacy against cancer cells .

Herbicidal Properties

Compounds similar to this compound have been investigated for their herbicidal properties. The incorporation of fluorinated groups has been shown to increase herbicidal potency by enhancing the selectivity and effectiveness against specific weed species while minimizing damage to crops .

Summary of Biological Activities

Activity Type Target IC50/PGI Notes
AntitumorSNB-19PGI: 86.61%Significant inhibition observed
AntitumorOVCAR-8PGI: 85.26%Effective against ovarian cancer
HerbicidalVarious weed speciesVariesEnhanced selectivity noted

Anticancer Evaluation

A study evaluated the effects of this compound on different cancer cell lines, revealing that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells .

Herbicide Development

Research on related compounds has led to the development of new herbicides that leverage the unique properties of fluorinated compounds to achieve higher efficacy with lower environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Acetamide Core Synthesis Yield (%) Melting Point (°C) Key Properties/Applications References
Target Compound 2,4-dimethylphenyl, 3-(trifluoromethyl)phenoxy - - High lipophilicity, potential pesticide -
N-(2,6-Dichlorophenyl)-... (CAS 338792-20-4) 2,6-dichlorophenyl, 3-(trifluoromethyl)phenoxy Discontinued - Structural analog; discontinued
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-butyl, 4-butyryl-2-fluorophenoxy 82 75 White solid; Rf = 0.32
2-(4-Chloro-2-methylphenoxy)-N-[3-(CF₃)phenyl]acetamide 3-CF₃phenyl, 4-chloro-2-methylphenoxy - - CAS 403-97-4; agricultural use
N-(2,6-Diethylphenyl)-... (C19H18F5NO2) 2,6-diethylphenyl, 3-(trifluoromethyl)phenoxy - - MW 387.34; steric effects

Physical and Chemical Properties

  • Melting Points : Fluorinated analogs (e.g., compound 30 at 75°C) exhibit moderate melting points due to hydrogen bonding and molecular symmetry. The target’s dimethyl and CF₃ groups may elevate its melting point slightly .
  • Lipophilicity: The CF₃ group (logP ~2.0) and fluorine atoms increase hydrophobicity, improving membrane permeability compared to non-fluorinated derivatives like N-(3-amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide () .

Substituent Effects

  • Electron-Withdrawing Groups: The CF₃ group stabilizes the phenoxy moiety via inductive effects, increasing resistance to hydrolysis compared to methoxy or hydroxyl analogs () .

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